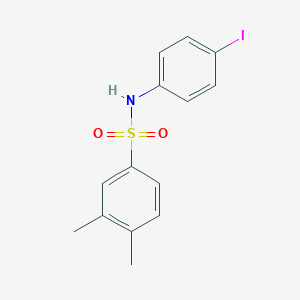
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide, also known as IDBS, is a chemical compound that has been used in scientific research for several years. It is a sulfonamide derivative that has been synthesized using a variety of methods. IDBS has been found to have several biochemical and physiological effects, making it useful for a wide range of research applications.
Mécanisme D'action
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the production of bicarbonate, which is important for the maintenance of acid-base balance in the body. N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has also been found to inhibit the expression of HIF, a transcription factor that plays a key role in the response to hypoxia. This inhibition leads to a decrease in the expression of genes involved in angiogenesis and glycolysis, which are important for the survival of cells under hypoxic conditions.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate. This can lead to a decrease in the pH of the blood, which can have several physiological effects. N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has also been found to inhibit the expression of HIF, leading to a decrease in the expression of genes involved in angiogenesis and glycolysis. This can have an impact on the growth and survival of cells under hypoxic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has been found to be effective in the inhibition of carbonic anhydrase and the expression of HIF. However, there are also limitations to the use of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide in lab experiments. It has been found to be relatively non-specific in its inhibition of carbonic anhydrase isoforms, which can make it difficult to use in certain experiments. Additionally, the effects of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide on cell lines can vary depending on the cell type and the concentration used.
Orientations Futures
There are several future directions for research involving N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of carbonic anhydrase isoforms. Another area of interest is the study of the effects of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide on other enzymes and pathways involved in cancer and hypoxia. Additionally, the development of new methods for the synthesis of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide and other sulfonamide derivatives could lead to the discovery of new compounds with unique properties.
Méthodes De Synthèse
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been synthesized using several methods, including the reaction of 4-iodoaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Other methods include the reaction of 4-iodoaniline with 3,4-dimethylbenzenesulfonyl isocyanate, and the reaction of 4-iodoaniline with 3,4-dimethylbenzene sulfonamide in the presence of a base. The purity of N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been used in scientific research for several years due to its unique properties. It has been found to be a useful tool in the study of enzyme inhibition, particularly in the field of carbonic anhydrase inhibition. N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has also been used in the study of hypoxic conditions, as it has been found to inhibit the expression of hypoxia-inducible factor (HIF) in certain cell lines. Additionally, N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide has been used in the study of cancer, as it has been found to inhibit the proliferation of cancer cells in vitro.
Propriétés
Formule moléculaire |
C14H14INO2S |
|---|---|
Poids moléculaire |
387.24 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Clé InChI |
CBFBELOLQUJTCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















